molecular formula C24H23N3O5 B4001643 2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide

2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide

Cat. No.: B4001643
M. Wt: 433.5 g/mol
InChI Key: LBFCAZHRRLQEEU-UHFFFAOYSA-N
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Description

2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.16377084 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reversible Optical Storage in Polymers

Nitrophenyl derivatives, similar in structure to the compound , have been used to synthesize copolymers exhibiting significant photoinduced birefringence, indicating potential applications in reversible optical storage technologies. These copolymers demonstrate the capability of photoinducing and photoerasing birefringence on films, with a noted cooperative motion between azo and nitrophenyl groups enhancing the optical properties. This research underscores the potential of such compounds in the development of advanced optical storage and photonic devices (Meng et al., 1996).

Polymer Synthesis and Properties

The synthesis of polyamides incorporating nucleobase structures has been explored, using chemical reactions that involve components structurally related to the specified compound. These polyamides, featuring uracil and adenine as side groups, show promise for biopolymer research, with implications for material science and bioengineering applications due to their water solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).

Advanced Material Applications

Research on substituted benzamides, akin to the compound , reveals their efficacy as inhibitors of mosquito development, offering insights into their potential use in controlling larval populations without causing significant harm to non-target organisms. This highlights the broader application of such compounds in environmental and public health sectors (Schaefer et al., 1978).

Molecular Electronics

Studies have demonstrated the use of nitroamine compounds in molecular electronic devices, showing significant on-off peak-to-valley ratios and negative differential resistance. This suggests the potential of nitrophenyl derivatives, similar to the specified compound, in the development of molecular switches and electronic devices, contributing to advancements in nanotechnology and electronics (Chen et al., 1999).

Properties

IUPAC Name

2-[2-(4-methyl-3-nitroanilino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-16-12-13-19(14-21(16)27(30)31)26-23(28)15-32-22-11-7-6-10-20(22)24(29)25-17(2)18-8-4-3-5-9-18/h3-14,17H,15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCAZHRRLQEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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